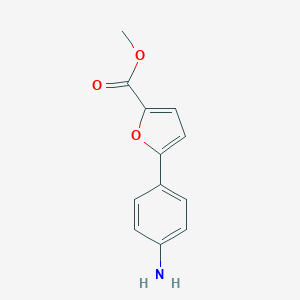

Methyl 5-(4-aminophenyl)furan-2-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 5-(4-aminophenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIQXOMSFVFDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461952 | |

| Record name | 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-06-7 | |

| Record name | Methyl 5-(4-aminophenyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52939-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(4-aminophenyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Executive Summary

This compound is a key heterocyclic building block, notable for its role as a precursor in the development of advanced materials and pharmacologically active agents, including novel antitubercular candidates.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient synthetic strategy. We will dissect a preferred two-stage synthetic pathway that prioritizes yield, reliability, and scalability. The core of this strategy involves the initial construction of a 5-aryl furan intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a highly selective reduction of a nitro functional group to yield the target aniline. Each stage is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Target Molecule

This compound, with the molecular formula C₁₂H₁₁NO₃, is a bifunctional organic molecule featuring a central furan ring substituted at the 5-position with an aminophenyl group and at the 2-position with a methyl carboxylate group.[3]

Chemical Structure and Properties:

-

Molecular Weight: 217.22 g/mol [7]

-

Appearance: Typically a solid with a melting point in the range of 122-126 °C.[4][7]

-

Significance: The 5-arylfuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The primary aromatic amine serves as a versatile synthetic handle for further functionalization, such as amide bond formation, while the furan core and ester moiety contribute to the molecule's overall physicochemical properties and potential biological interactions. Its precursors, particularly the nitro-analogs, have been investigated as promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[1][2]

Retrosynthetic Philosophy: A Two-Stage Approach

A logical and field-proven retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is made at the C-N bond of the aniline, revealing a nitroarene precursor. This is strategically sound because the reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic synthesis.[8][9] The second disconnection is at the C-C bond between the furan and the phenyl ring, pointing towards a palladium-catalyzed cross-coupling reaction, which is the gold standard for constructing such biaryl linkages.[10]

This strategy offers two key advantages:

-

Robust C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of various functional groups, including the nitro group and the ester, ensuring the efficient assembly of the core scaffold.[11][12]

-

Clean and Selective Reduction: The subsequent reduction of the nitro group is a highly selective process, which typically proceeds without affecting the furan ring or the ester, leading to a clean conversion to the final product.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | 52939-06-7 [sigmaaldrich.com]

- 5. 52939-06-7|this compound|BLD Pharm [bldpharm.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. jocpr.com [jocpr.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

A Comprehensive Technical Guide to Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS 52939-06-7)

Abstract: This document provides an in-depth technical overview of Methyl 5-(4-aminophenyl)furan-2-carboxylate, CAS 52939-06-7. It is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. This guide consolidates its physicochemical properties, spectroscopic profile, a validated synthesis strategy, chemical reactivity, and key applications. Particular emphasis is placed on its emerging role as a precursor in the development of novel antimycobacterial agents. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that is a structural motif in a vast number of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The 5-phenyl-furan-2-carboxylate framework, in particular, has recently gained significant attention as a promising class of therapeutics. Research has identified derivatives of this scaffold as potent inhibitors of iron acquisition in Mycobacterium tuberculosis, presenting a novel anti-virulence strategy to combat tuberculosis.[2][3][4]

This compound is a key derivative within this class. The presence of a reactive primary amine on the phenyl ring and a methyl ester on the furan ring provides two distinct handles for further chemical modification, making it an exceptionally versatile intermediate for library synthesis and lead optimization. This guide aims to provide a comprehensive technical resource on this compound, grounded in authoritative data to support its application in advanced research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.

Chemical Identity and Molecular Structure

The fundamental identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 52939-06-7 | [5] |

| Molecular Formula | C₁₂H₁₁NO₃ | [5] |

| Molecular Weight | 217.22 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 5-(4-aminophenyl)-2-furancarboxylate, 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | [5][7] |

| InChIKey | JOIQXOMSFVFDQY-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N | [5][8] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="3.5,0!", fontcolor="#202124"]; C_phenyl_1 [label="C", pos="2.5,0!", fontcolor="#202124"]; C_phenyl_2 [label="C", pos="1.8,-1.2!", fontcolor="#202124"]; C_phenyl_3 [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C_phenyl_4 [label="C", pos="-0.2,0!", fontcolor="#202124"]; C_phenyl_5 [label="C", pos="0.5,1.2!", fontcolor="#202124"]; C_phenyl_6 [label="C", pos="1.8,1.2!", fontcolor="#202124"];

C_furan_1 [label="C", pos="-1.6,0!", fontcolor="#202124"]; C_furan_2 [label="C", pos="-2.5,-1.0!", fontcolor="#202124"]; C_furan_3 [label="C", pos="-3.8,-0.5!", fontcolor="#202124"]; O_furan [label="O", pos="-3.8,0.8!", fontcolor="#EA4335"]; C_furan_4 [label="C", pos="-2.5,1.3!", fontcolor="#202124"];

C_ester [label="C", pos="-4.8,1.8!", fontcolor="#202124"]; O_ester_double [label="O", pos="-4.6,3.0!", fontcolor="#EA4335"]; O_ester_single [label="O", pos="-6.0,1.5!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="-7.0,2.2!", fontcolor="#202124"];

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [style=solid]; C_phenyl_2 -- C_phenyl_3 [style=dashed]; C_phenyl_3 -- C_phenyl_4 [style=solid]; C_phenyl_4 -- C_phenyl_5 [style=dashed]; C_phenyl_5 -- C_phenyl_6 [style=solid]; C_phenyl_6 -- C_phenyl_1 [style=dashed];

// Furan ring bonds C_furan_1 -- C_furan_2 [style=dashed]; C_furan_2 -- C_furan_3 [style=solid]; C_furan_3 -- O_furan [style=solid]; O_furan -- C_furan_4 [style=solid]; C_furan_4 -- C_furan_1 [style=dashed];

// Connecting bonds C_phenyl_4 -- C_furan_1 [style=solid]; C_phenyl_1 -- N1 [label="H₂", style=solid]; C_furan_4 -- C_ester [style=solid];

// Ester bonds C_ester -- O_ester_double [style=double]; C_ester -- O_ester_single [style=solid]; O_ester_single -- C_methyl [style=solid]; }

Physical Properties

The macroscopic properties of a compound are critical for its handling, formulation, and reaction setup.

| Property | Value | Reference(s) |

| Physical State | Solid / Crystals | [9] |

| Melting Point | 125-126 °C | [5][6] |

| Boiling Point | 384.8 °C at 760 mmHg (predicted) | [6] |

| Density | 1.222 g/cm³ (predicted) | [6] |

| Solubility | Limited solubility in aqueous solvents, more soluble in organic solvents like acetone and ethanol. | [2] |

| XLogP3 | 2.9 (predicted) | [6] |

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from closely related analogues.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two doublets for the furan protons should appear around 6.8-7.3 ppm. The aromatic protons on the aminophenyl ring will present as two doublets in the 6.7-7.8 ppm region, characteristic of a 1,4-disubstituted pattern. A singlet for the methyl ester protons (-OCH₃) will be observed upfield, typically around 3.8-3.9 ppm. The amine (-NH₂) protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show signals for the ester carbonyl (~159 ppm), carbons of the furan ring (~110-155 ppm), and carbons of the phenyl ring (~115-150 ppm). The methyl ester carbon will be a sharp signal around 52 ppm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted monoisotopic mass is 217.0739 Da.[8] Expected adducts in electrospray ionization (ESI) include:

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 218.08118 | [8] |

| [M+Na]⁺ | 240.06312 | [8] |

| [M-H]⁻ | 216.06662 | [8] |

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected at:

-

~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.

-

~1720-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.

-

~1620-1450 cm⁻¹: C=C stretching vibrations from the aromatic phenyl and furan rings.

-

~1250-1020 cm⁻¹: C-O stretching from the ester and the furan ether linkage.

-

Synthesis and Purification

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. While multiple routes are possible, a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a nitro group reduction is a field-proven and logical strategy. This approach offers high yields and functional group tolerance.

Proposed Synthetic Workflow

The causality behind this two-step choice is clear: the Suzuki coupling is one of the most reliable methods for forming C(sp²)-C(sp²) bonds, and the subsequent reduction of a nitro group to an amine is a high-yielding, clean transformation. Starting with the nitro-analogue allows for a more stable intermediate during the often harsh coupling conditions.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]

A Technical Guide to the Comprehensive Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No: 52939-06-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The inherent value of this molecule lies in its 2,5-disubstituted furan scaffold, a privileged structure in numerous pharmacologically active agents, combined with a reactive primary amine that serves as a versatile handle for synthetic elaboration. This document moves beyond a simple recitation of data, offering a rationale-driven approach to structural elucidation. We will detail a plausible synthetic route, outline the critical physicochemical properties, and provide an in-depth analysis of the spectroscopic data (MS, IR, and NMR) required for unambiguous identification. All methodologies are presented as self-validating protocols, designed to ensure scientific rigor and reproducibility for professionals in the field.

Introduction: The Strategic Value of the 2,5-Disubstituted Furan Scaffold

The furan ring is a cornerstone of heterocyclic chemistry, acting as a bioisosteric replacement for phenyl rings and imparting unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] Specifically, the 5-phenyl-furan-2-carboxylic acid framework has emerged as a promising class of antimycobacterial agents, with demonstrated activity as inhibitors of salicylate synthase MbtI in M. tuberculosis, an enzyme critical for iron acquisition.[2][3][4] this compound serves as a pivotal precursor in the synthesis of such compounds. Its characterization is not merely an academic exercise but a critical first step in the quality control and successful application of this intermediate for developing novel therapeutics. Understanding its synthesis, purity, and structural features is paramount for any research or development program that utilizes it.

Synthesis and Verification Pathway

A robust characterization begins with a well-understood and reproducible synthesis. While several routes are possible, a highly effective and common approach involves a two-step sequence: a Suzuki coupling to form the carbon-carbon bond, followed by the reduction of a nitro group. This method provides excellent control and generally results in high yields.

A plausible synthetic pathway is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Initial verification of the final product relies on thin-layer chromatography (TLC) to assess purity against starting materials and a melting point determination, which serves as a classic, reliable indicator of sample purity.

Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is essential for laboratory handling and documentation.

| Property | Value | Reference(s) |

| CAS Number | 52939-06-7 | [5][6][7][8] |

| Molecular Formula | C₁₂H₁₁NO₃ | [6][7][9] |

| Molecular Weight | 217.22 g/mol | [6][7] |

| Appearance | Powder | |

| Melting Point | 122-126 °C | [5][6] |

| InChIKey | JOIQXOMSFVFDQY-UHFFFAOYSA-N | [5][9] |

Spectroscopic Elucidation: A Multi-Technique Approach

The definitive structure of a molecule is confirmed through the combined interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new compound. By providing a highly accurate mass measurement, it validates the molecular formula. The analysis of the target compound is expected to yield ion peaks corresponding to various adducts.

| Adduct | Calculated m/z |

| [M+H]⁺ | 218.0812 |

| [M+Na]⁺ | 240.0631 |

| [M-H]⁻ | 216.0666 |

| [M]⁺ | 217.0733 |

| Data derived from predicted values.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150-3000 | C-H Stretch (sp²) | Aromatic & Furan Rings |

| 2990-2850 | C-H Stretch (sp³) | Methyl Ester (-OCH₃) |

| ~1720 | C=O Stretch | Ester (-COOCH₃) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1250, 1100 | C-O Stretch | Ester & Furan Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-donating amino group (-NH₂) will cause protons and carbons on the phenyl ring to shift upfield (to lower ppm) compared to its nitro-substituted precursor, while the electron-withdrawing ester and furan oxygen will shift adjacent nuclei downfield.

¹H NMR Analysis (Predicted, based on 400 MHz in CDCl₃): The proton spectrum is expected to be highly informative, with distinct signals for each chemical environment.

-

Aromatic Protons: The para-substituted phenyl ring will exhibit a classic AA'BB' system. The protons ortho to the electron-donating amino group (H-c) are expected to be shielded and appear further upfield than the protons meta to the amino group (H-b).

-

δ ~7.5-7.7 ppm (d, 2H, J ≈ 8.8 Hz): Protons H-b, ortho to the furan ring.

-

δ ~6.6-6.8 ppm (d, 2H, J ≈ 8.8 Hz): Protons H-c, ortho to the amino group.

-

-

Furan Protons: The two protons on the furan ring are doublets due to coupling with each other.

-

δ ~7.1-7.2 ppm (d, 1H, J ≈ 3.6 Hz): Proton H-e, adjacent to the ester.

-

δ ~6.7-6.9 ppm (d, 1H, J ≈ 3.6 Hz): Proton H-d, adjacent to the phenyl ring.

-

-

Amine Protons: A broad singlet that may exchange with D₂O.

-

δ ~3.8-4.2 ppm (br s, 2H): Amine protons (-NH₂).

-

-

Methyl Protons: A sharp singlet for the three equivalent methyl protons.

-

δ ~3.9 ppm (s, 3H): Ester methyl protons (-OCH₃).

-

¹³C NMR Analysis (Predicted, based on 100 MHz in CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~159 | Standard ester carbonyl. |

| C-g (furan) | ~156 | Attached to phenyl group and deshielded by furan oxygen. |

| C-j (phenyl) | ~148 | Attached to the electron-donating amino group. |

| C-f (furan) | ~144 | Attached to the electron-withdrawing ester group. |

| C-h (phenyl) | ~126 | Ortho to the furan ring. |

| C-a (phenyl) | ~121 | Attached to the furan ring. |

| C-e (furan) | ~119 | CH adjacent to the ester group. |

| C-i (phenyl) | ~114 | Ortho to the amino group (shielded). |

| C-d (furan) | ~108 | CH adjacent to the phenyl group. |

| -OCH₃ | ~52 | Standard methyl ester carbon. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization process.

Protocol 1: Synthesis via Suzuki Coupling and Reduction

-

Step A (Suzuki Coupling): In an inert atmosphere, dissolve Methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in 1,4-dioxane.[3][10] Add a 2 M aqueous solution of Na₂CO₃ (2.0 eq).[3][10] Heat the mixture to 90 °C and stir overnight.[3][10] After cooling, filter the reaction, dilute with water, and extract with ethyl acetate. Purify the crude product by flash column chromatography to yield Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

-

Step B (Nitro Reduction): Dissolve the nitro-intermediate from Step A in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise. Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final product.

Protocol 2: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the purified, dry sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer spinner and acquire ¹H and ¹³C spectra according to standard instrument parameters.

Protocol 3: Melting Point Determination

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into the melting point apparatus.

-

Heat rapidly to ~10 °C below the expected melting point (122 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (≤ 2 °C) is indicative of high purity.[6]

Chemical Reactivity and Applications in Drug Development

The true utility of this compound is realized in its application as a versatile chemical intermediate.[7]

-

Derivatization: The primary aromatic amine is nucleophilic and serves as an excellent point for derivatization. It can readily undergo acylation, sulfonylation, alkylation, or be converted into a diazonium salt for further coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various pharmacophores.

-

Metabolic Considerations: While the furan scaffold is valuable, it is also known to be susceptible to P450-catalyzed oxidation in vivo, which can lead to the formation of reactive metabolites like dialdehydes.[11] For drug development professionals, understanding this potential metabolic liability is crucial and may guide the design of next-generation analogs with improved metabolic stability.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry, physicochemical measurements, and spectroscopic analysis. A melting point of 122-126 °C, a molecular ion peak confirming the formula C₁₂H₁₁NO₃ via HRMS, and the distinct patterns observed in IR and NMR spectra collectively provide an unambiguous structural confirmation. This guide provides the necessary framework and rationale for researchers to confidently synthesize, verify, and utilize this important building block in the pursuit of novel therapeutic agents.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | 52939-06-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 52939-06-7|this compound|BLD Pharm [bldpharm.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. air.unimi.it [air.unimi.it]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No. 52939-06-7). Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as they apply to this specific molecule.

Introduction: The Significance of Spectroscopic Analysis

This compound is a heterocyclic compound featuring a furan core linked to an aminophenyl group and a methyl ester.[1][2][3] Its structural complexity and potential for biological activity necessitate a robust analytical framework for unambiguous identification and characterization. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, functional groups present, and the overall electronic environment.

This guide emphasizes the "why" behind the "how," providing not just protocols but also the scientific rationale for experimental choices. By understanding the principles guiding each technique, researchers can better interpret their data and troubleshoot potential issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict a specific pattern of signals.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid exchange with residual water.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[4][5] A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second to ensure quantitative integration.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 2H | Ar-H (ortho to furan) |

| ~7.1-7.2 | d | 1H | Furan-H |

| ~6.7-6.8 | d | 1H | Furan-H |

| ~6.6-6.7 | d | 2H | Ar-H (ortho to NH₂) |

| ~3.9-4.1 | s | 2H | NH₂ |

| ~3.8-3.9 | s | 3H | OCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (Phenyl Ring): The aminophenyl group will exhibit two doublets due to the symmetry of the para-substitution. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (~6.6-6.7 ppm) compared to the protons ortho to the furan ring (~7.6-7.8 ppm).

-

Furan Protons: The two protons on the furan ring are in different electronic environments and will appear as two distinct doublets. Their coupling constant (J) will be characteristic of a cis-relationship on a five-membered ring.

-

Amine Protons: The -NH₂ protons will likely appear as a broad singlet around 3.9-4.1 ppm. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) are equivalent and will appear as a sharp singlet at approximately 3.8-3.9 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to ensure each unique carbon appears as a single line.

-

Acquisition Parameters:

-

A wider spectral width is needed (0-220 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170-185 | C=O (Ester) |

| ~145-155 | C-NH₂ (Aromatic) |

| ~140-150 | Quaternary Furan Carbons |

| ~125-135 | CH (Aromatic) |

| ~110-120 | CH (Furan) |

| ~110-120 | CH (Aromatic) |

| ~50-60 | OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field (~170-185 ppm).[6]

-

Aromatic and Furan Carbons: The carbons of the aromatic and furan rings will appear in the typical range of 110-155 ppm.[6][7] Quaternary carbons will generally have lower intensities. The carbon attached to the nitrogen will be significantly shifted downfield.

-

Methyl Carbon: The methyl ester carbon is the most shielded and will appear at the highest field (~50-60 ppm).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and subtracted from the sample spectrum.

Key Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic/Furan |

| 2950-2850 | C-H stretch | Methyl (-OCH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1500 | C=C stretch | Aromatic/Furan Ring |

| ~1250 | C-O stretch | Ester |

Interpretation and Rationale:

-

N-H Stretch: The primary amine will show two characteristic sharp bands in the 3450-3250 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[8]

-

C=C and C-H Stretches: Aromatic and furan C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. The C-H stretches for these rings are typically observed above 3000 cm⁻¹.

-

C-O Stretch: The C-O stretching of the ester group will result in a strong band in the 1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas or liquid chromatography, or via direct infusion.

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is suitable to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

-

Monoisotopic Mass: 217.0739 Da[9]

-

Expected Molecular Ion Peak (ESI, positive mode): [M+H]⁺ at m/z = 218.0812

Interpretation:

The primary goal is to observe the molecular ion peak. In positive mode ESI, this will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[4][5] Fragmentation patterns can also be analyzed to further confirm the structure, with likely losses of the -OCH₃ group or cleavage of the furan-phenyl bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Data:

-

λ_max: Expected to be in the range of 280-350 nm.

Interpretation:

The conjugated system extending across the phenyl ring, furan ring, and carbonyl group will result in strong UV absorption.[11][12] The position of the maximum absorbance (λ_max) is sensitive to the electronic nature of the substituents. The electron-donating amino group is expected to cause a bathochromic (red) shift compared to an unsubstituted phenylfuran system.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the predicted data and the experimental protocols, researchers can confidently characterize this molecule and similar chemical entities.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. boronmolecular.com [boronmolecular.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 8. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. 52939-06-7|this compound|BLD Pharm [bldpharm.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

1H NMR and 13C NMR of Methyl 5-(4-aminophenyl)furan-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures. Furthermore, it outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The guide integrates visual aids, including molecular structure and spectral prediction diagrams, to facilitate a deeper understanding of the structure-spectra correlation.

Introduction: The Molecule and the Method

This compound is a heteroaromatic compound featuring a central furan ring, substituted at the C2 and C5 positions with a methyl carboxylate and a 4-aminophenyl (aniline) moiety, respectively. The unique electronic interplay between the electron-donating amino group and the electron-withdrawing ester group, mediated by the aromatic furan and phenyl rings, makes its structural elucidation a compelling case study.

NMR spectroscopy is the preeminent technique for the unambiguous structural characterization of such organic molecules in solution.[1] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, including connectivity, chemical environment of atoms, and stereochemistry. This guide delves into the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used. This systematic labeling is essential for the unambiguous assignment of NMR signals.

References

A Technical Guide to Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7) for Researchers and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of Methyl 5-(4-aminophenyl)furan-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its core physicochemical properties, outline a validated synthetic pathway, describe standard analytical characterization methods, and explore its emerging applications, particularly in the context of novel antitubercular drug discovery. This guide is intended to serve as a foundational resource for scientists and researchers engaged in synthetic chemistry and drug development, providing both theoretical grounding and practical, actionable protocols.

Compound Identification and Core Properties

This compound is an organic compound featuring a central furan ring substituted with a methyl ester and an aminophenyl group. This structure makes it a valuable intermediate and a pharmacophore of interest. Its fundamental identifiers and properties are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Furancarboxylic acid, 5-(4-aminophenyl)-, methyl ester; Methyl 5-(p-aminophenyl)-2-furancarboxylate[1] |

| CAS Number | 52939-06-7[1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₃[1][2][4] |

| Molecular Weight | 217.22 g/mol [1][2] |

| InChI Key | JOIQXOMSFVFDQY-UHFFFAOYSA-N[1][] |

| Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N[4] |

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 122-126 °C | [1] |

| Boiling Point | 384.8 °C at 760 mmHg | [1] |

| Density | 1.222 g/cm³ | [1] |

| XLogP3 | 2.9 | [1] |

| Purity | Typically ≥95% |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available precursors. The core of the synthesis involves a palladium-catalyzed Suzuki coupling to form the C-C bond between the furan and phenyl rings, followed by a standard reduction of a nitro group to the target amine. This approach is robust and scalable for laboratory settings.

Synthetic Workflow Overview

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to Synthesize Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This initial step is based on established procedures for analogous compounds[6][7]. The causality for this choice rests on the high efficiency and functional group tolerance of the Suzuki coupling for creating biaryl linkages.

-

Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

-

Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an oxygen-free atmosphere, which is critical to prevent the degradation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of 2 M Sodium Carbonate (Na₂CO₃) (2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the resulting mixture to 90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Step 2: Reduction of the Nitro Group

The conversion of the nitro intermediate to the final amine product is a standard transformation. Tin(II) chloride is a reliable and effective reducing agent for this purpose.

-

Setup: Dissolve the crude Methyl 5-(4-nitrophenyl)furan-2-carboxylate from the previous step in ethanol in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Workup and Purification: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution. This will precipitate tin salts. Filter the mixture, and extract the filtrate with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Analytical Characterization

Verifying the identity, structure, and purity of the synthesized compound is a non-negotiable step in research and development. A combination of spectroscopic methods provides a self-validating system for characterization.

Characterization Workflow

Caption: Standard workflow for the analytical validation of the target compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the phenyl and furan rings, a singlet for the amine (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition and molecular formula (C₁₂H₁₁NO₃)[4][8].

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine, C=O stretching for the ester, and C-O stretching frequencies.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the final compound, ensuring it meets the requirements for subsequent biological assays or synthetic steps.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, known to be a part of numerous bioactive compounds[9]. The specific class of 5-phenyl-furan-2-carboxylic acids, to which the title compound belongs, has recently emerged as a promising area for the development of novel antitubercular agents[6][7].

-

Antitubercular Research: Research has identified 5-phenyl-furan-2-carboxylic acid derivatives as potential inhibitors of salicylate synthase MbtI in Mycobacterium tuberculosis[7][10]. This enzyme is crucial for the biosynthesis of siderophores, which are essential for the bacterium's iron acquisition and survival within the host[10]. By targeting this virulence pathway, these compounds represent a novel therapeutic strategy to combat tuberculosis, a disease for which new treatments are urgently needed[6][10]. This compound serves as a key intermediate for synthesizing a library of analogues for structure-activity relationship (SAR) studies in this domain.

-

Heterocyclic Building Block: Beyond its specific bioactivity, this compound is a versatile building block[2]. The primary amine can be readily functionalized to introduce diverse substituents via amide bond formation, reductive amination, or diazotization, enabling the synthesis of a wide array of more complex molecules for screening in various drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information:

| Category | Information |

| Pictogram |

|

| Signal Word | Warning[1] |

| Hazard Statement | H302: Harmful if swallowed[1] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations.[1] |

-

Handling: Work in a well-ventilated place, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[1].

-

Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dark, dry place at refrigerated temperatures (2-8°C)[2].

References

- 1. echemi.com [echemi.com]

- 2. 52939-06-7|this compound|BLD Pharm [bldpharm.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. air.unimi.it [air.unimi.it]

- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 8. PubChemLite - Methyl 5-(2-aminophenyl)furan-2-carboxylate (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-(4-aminophenyl)furan-2-carboxylate, with a primary focus on its melting point. The melting point is a critical parameter in drug development, influencing purity assessment, formulation design, and bioavailability. This document details the theoretical underpinnings and practical methodologies for accurate melting point determination, including capillary melting point and Differential Scanning Calorimetry (DSC). Furthermore, a representative synthetic route for this class of compounds is outlined to provide context for sample purity and potential impurities. This guide is intended to be a valuable resource for researchers and scientists involved in the characterization and development of novel pharmaceutical compounds.

Introduction: The Significance of Furan Scaffolds and Physicochemical Characterization

Furan-containing compounds represent a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules with a wide range of therapeutic applications. This compound, a member of this class, holds potential as a key intermediate or a pharmacologically active agent itself. Its structural features, a substituted furan ring coupled with an aminophenyl moiety, make it a subject of interest in drug discovery programs.

A thorough understanding of the physicochemical properties of a potential drug candidate is fundamental to its development. The melting point, in particular, is a simple yet powerful indicator of purity. Pure crystalline solids exhibit a sharp and defined melting point, whereas the presence of impurities typically leads to a depression and broadening of the melting range. In the pharmaceutical industry, melting point determination is a routine analysis for quality control of active pharmaceutical ingredients (APIs) and excipients.

This guide will delve into the critical aspects of determining the melting point of this compound, providing both theoretical background and actionable experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 125-126 °C | [1] |

| Molecular Formula | C12H11NO3 | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| CAS Number | 52939-06-7 | [1] |

| Boiling Point | 384.8 °C at 760 mmHg | [1] |

| Density | 1.222 g/cm³ | [1] |

| Flash Point | 186.5 °C | [1] |

| Refractive Index | 1.58 | [1] |

Synthesis of this compound: A Representative Protocol

The purity of a compound is intrinsically linked to its synthesis and purification methods. While various synthetic routes to 5-arylfuran-2-carboxylates exist, a common and effective method involves a modified Meerwein arylation of a furan derivative, followed by functional group transformations. Below is a representative, two-step synthesis to illustrate the preparation of the title compound, which is crucial for understanding potential impurities that might affect the melting point.

The synthesis proceeds via the formation of the corresponding nitro-analogue, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, which is then reduced to the target amine.

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate via Meerwein Arylation

The Meerwein arylation reaction is a powerful tool for the arylation of electron-rich alkenes, including furans.

Reaction Scheme:

A schematic of the Meerwein arylation reaction.

Experimental Protocol:

-

Diazotization of 4-nitroaniline:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation:

-

In a separate flask, dissolve methyl 2-furoate and a catalytic amount of copper(II) chloride (CuCl2) in a mixture of acetone and water.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the methyl 2-furoate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

-

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the primary amine.

Reaction Scheme:

A schematic of the nitro group reduction.

Experimental Protocol:

-

Reduction Reaction:

-

In a round-bottom flask, suspend Methyl 5-(4-nitrophenyl)furan-2-carboxylate in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

Methodologies for Melting Point Determination

The accurate determination of the melting point is paramount. Two primary methods are employed in modern laboratories: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic technique relies on the visual observation of the phase transition of a small sample packed in a glass capillary tube as it is heated.

Experimental Workflow:

Workflow for capillary melting point determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and gently tap it on a hard surface to compact the sample at the sealed end. The packed sample height should be 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (125-126 °C). It is advisable to stop the rapid heating about 15-20 °C below this temperature.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last crystal melts and the sample is completely liquid (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point.

Experimental Workflow:

Workflow for DSC analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters, including the starting temperature, ending temperature, and heating rate (a typical heating rate is 10 °C/min).

-

Purge the DSC cell with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

Initiate the temperature program.

-

-

Data Analysis:

-

The instrument will generate a thermogram, which is a plot of heat flow versus temperature.

-

The melting of the sample will appear as an endothermic peak on the thermogram.

-

The melting point is typically taken as the peak maximum of the endothermic event. The onset temperature of the peak can also be reported.

-

Conclusion

The melting point of this compound is a key physicochemical parameter that provides valuable information about its identity and purity. This technical guide has provided a comprehensive overview of this compound, including its known melting point of 125-126 °C, a representative synthetic pathway, and detailed, field-proven protocols for its determination using both capillary and DSC methods. For researchers and drug development professionals, the rigorous and accurate determination of the melting point is a critical step in the journey of a compound from discovery to a potential therapeutic agent. Adherence to the methodologies outlined in this guide will ensure the generation of reliable and reproducible data, which is essential for informed decision-making in the drug development process.

References

Solubility Profile of Methyl 5-(4-aminophenyl)furan-2-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 5-(4-aminophenyl)furan-2-carboxylate, a key building block in medicinal chemistry and materials science. Moving beyond a simple data summary, this document elucidates the physicochemical principles governing its solubility in various organic solvents. It offers a theoretical framework for solvent selection, a detailed experimental protocol for solubility determination, and practical insights for applications in purification, chemical synthesis, and formulation. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

This compound (CAS No. 52939-06-7) is a bifunctional organic molecule featuring a furan core substituted with a methyl ester and an aminophenyl group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel compounds, including potential antimycobacterial agents and other biologically active molecules.[2][3] Understanding the solubility of this compound is paramount for its effective use, influencing critical processes such as reaction solvent selection, purification via recrystallization, and formulation for biological screening.

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[4]

Physicochemical Properties:

The structure of this compound contains several key features that dictate its solubility behavior:

-

Aromatic Systems: The phenyl and furan rings are largely non-polar and can participate in π-π stacking interactions.

-

Amine Group (-NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. Its presence significantly increases the polarity of the molecule and its potential for interaction with protic solvents.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.[5] It contributes to the molecule's overall polarity but lacks a hydrogen bond donor.

-

Overall Polarity: The combination of these groups results in a molecule of moderate polarity with a predicted XLogP3 value of approximately 2.2 to 2.9, indicating a balance between hydrophilic and lipophilic character.[6][7]

| Property | Value | Source |

| CAS Registry Number | 52939-06-7 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1][6] |

| Melting Point | 125-126 °C | [1][6] |

| XLogP3 (Predicted) | 2.2 - 2.9 | [6][7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [8] |

| Hydrogen Bond Acceptors | 4 (from C=O, ester O, furan O, -NH₂) | [8] |

Theoretical Solubility Profile and Solvent Selection Rationale

Based on the physicochemical properties, we can predict the solubility of this compound across different classes of organic solvents. The presence of both hydrogen-bond donating and accepting groups, combined with a significant aromatic backbone, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in strong hydrogen bonding with both the amine and ester functionalities of the solute. The amine group's -NH can donate a hydrogen bond to the solvent's oxygen, while the solvent's -OH can donate a hydrogen bond to the solute's ester carbonyl, furan oxygen, and amine nitrogen. Therefore, good solubility is expected in lower-chain alcohols. Water, while highly polar, may be a poorer solvent due to the compound's large, non-polar aromatic regions which would disrupt water's strong hydrogen-bonding network.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents are polar and can accept hydrogen bonds but cannot donate them. They will readily interact with the amine's N-H bonds via dipole-dipole interactions and hydrogen bonding. Solvents like acetone and ethyl acetate are particularly effective for esters.[9][10] Therefore, moderate to good solubility is anticipated . DMSO and DMF, being highly polar, are very likely to be strong solvents for this compound.

-

Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic rings of the solute can interact favorably with toluene via π-π stacking, the highly polar amine and ester groups will be poorly solvated. Consequently, poor solubility is expected in aliphatic non-polar solvents like hexane and heptane. Solubility in toluene might be slightly better than in hexane but is still likely to be limited.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with -NH₂ and -COOCH₃ groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Aprotic | Acetonitrile | Moderate | Good polarity but less effective H-bond acceptor than ketones or esters. |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | Capable of dissolving both polar and non-polar moieties. |

| Non-Polar | Toluene | Low to Sparingly Soluble | Aromatic interactions are possible, but polar groups are poorly solvated. |

| Non-Polar | Hexane, Heptane | Insoluble/Very Low | Dominated by weak dispersion forces, insufficient to overcome solute's polarity. |

Experimental Protocol for Solubility Determination

To validate the theoretical profile and obtain quantitative or semi-quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility class of an organic compound.[11][12]

Objective: To determine the solubility of this compound in a panel of organic solvents at room temperature.

Materials:

-

This compound

-

Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

-

Small test tubes (13x100 mm) or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[11]

-

Solvent Addition (Initial): Add 0.25 mL of the selected solvent to the test tube.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[13]

-

Observation: Observe the mixture. If the solid dissolves completely, the compound is classified as "Very Soluble" (>100 mg/mL).

-

Incremental Solvent Addition: If the solid is not fully dissolved, add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 0.75 mL.[11]

-

Classification:

-

If the compound dissolves after adding a total of 0.50 mL, it is "Freely Soluble" (50-100 mg/mL).

-

If the compound dissolves after adding a total of 0.75 mL, it is "Soluble" (33-50 mg/mL).

-

-

Insolubility Determination: If the compound has not dissolved after the addition of 0.75 mL of solvent, it can be classified as "Sparingly Soluble" or "Insoluble" in that solvent at room temperature.

-

Repeat: Repeat steps 1-7 for each solvent in the panel. Record all observations systematically in a laboratory notebook.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Applications in Research and Development

A clear understanding of the solubility profile is not merely academic; it has direct, practical applications.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it relies entirely on differential solubility.[4] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.

-

Single-Solvent System: Based on the predicted profile, alcohols like ethanol or isopropanol are excellent candidates. The compound would be dissolved in a minimal amount of the hot solvent, and upon cooling, pure crystals should form, leaving impurities behind in the mother liquor.

-

Solvent/Anti-Solvent System: This method is useful when no single solvent has the ideal temperature-solubility profile. A common and effective approach would be to dissolve the compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-solvent (e.g., water or hexane) until the solution becomes cloudy (the saturation point).[9][14] Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Given the compound's structure, an acetone/water or ethanol/water system is a highly logical choice to investigate.

Reaction Chemistry

Choosing the correct solvent is critical for synthetic reactions. The solvent must dissolve all reactants to allow for efficient molecular interaction. For reactions involving this compound, polar aprotic solvents like DMF, acetonitrile, or THF are often suitable choices as they can dissolve a wide range of organic reagents without interfering with many reaction mechanisms.

Conclusion

This compound possesses a balanced molecular structure with both polar, hydrogen-bonding functional groups and a significant non-polar aromatic framework. This duality results in a nuanced solubility profile, with high solubility predicted in polar aprotic and protic solvents like acetone, ethyl acetate, and ethanol, and poor solubility in non-polar aliphatic solvents like hexane. This guide provides a robust theoretical framework for solvent selection and a detailed, practical protocol for experimental verification. By leveraging this knowledge, researchers can optimize procedures for purification, synthesis, and formulation, thereby accelerating research and development timelines.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. rubingroup.org [rubingroup.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 5-(2-aminophenyl)furan-2-carboxylate|lookchem [lookchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ws [chem.ws]

- 14. reddit.com [reddit.com]

discovery and origin of aminophenyl furan compounds

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Aminophenyl Furan Compounds

Abstract

The confluence of the furan heterocycle and the aminophenyl moiety represents a cornerstone of modern medicinal chemistry, creating a privileged scaffold found in a multitude of biologically active agents. This technical guide provides a comprehensive exploration of aminophenyl furan compounds, intended for researchers, medicinal chemists, and drug development professionals. Eschewing a rigid template, this document follows the logical arc of scientific discovery—from the foundational synthetic chemistry that first enabled their creation to their evolution as targeted therapeutics. We will dissect the causality behind synthetic strategies, elucidate mechanisms of action through a case study in kinase inhibition, and present detailed, actionable protocols. All assertions are grounded in authoritative references, ensuring scientific integrity and providing a robust resource for professionals in the field.

Introduction: A Tale of Two Scaffolds

In the landscape of drug design, certain molecular fragments consistently reappear, earning the designation of "privileged structures" due to their ability to interact with a wide range of biological targets. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is one such scaffold.[1] Its unique electronic properties, including its role as a bioisosteric replacement for phenyl rings, allow it to modulate metabolic stability and receptor interactions.[1] The oxygen atom can act as a hydrogen bond acceptor, while the aromatic system provides a rigid framework for orienting other functional groups.[1]

Paired with this is the aminophenyl (aniline) group, another critical pharmacophore. The amine functionality is a versatile hydrogen bond donor and acceptor, often forming key interactions with protein active sites, while the phenyl ring provides a platform for further substitution to fine-tune potency, selectivity, and pharmacokinetic properties. The combination of these two motifs into a single aminophenyl furan core creates a powerful platform for developing novel therapeutics across diverse disease areas, from oncology to infectious diseases.[2][3]

Chapter 1: The Genesis of the Furan Core - The Paal-Knorr Synthesis

The origin of substituted furan chemistry, and by extension the aminophenyl furans, is not a recent discovery but is rooted in one of the classic name reactions of organic chemistry: the Paal-Knorr synthesis. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction provides a direct and powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.[4][5]

The enduring value of this reaction lies in its simplicity and versatility. It is an acid-catalyzed intramolecular cyclization and dehydration.[6] The choice of an acid catalyst is critical; protic acids like sulfuric acid or Lewis acids are commonly employed to facilitate the key steps.[7] The mechanism, elucidated in detail much later by V. Amarnath in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl.[4][6] This nucleophilic attack forms a cyclic hemiacetal intermediate, which subsequently dehydrates to yield the stable aromatic furan ring.[7][8]

The direct application to aminophenyl furans can be envisioned in two primary ways:

-

Using an Aminophenyl-Substituted Dicarbonyl: A pre-functionalized 1,4-diketone bearing an aminophenyl group can be subjected to the classic Paal-Knorr conditions.

-